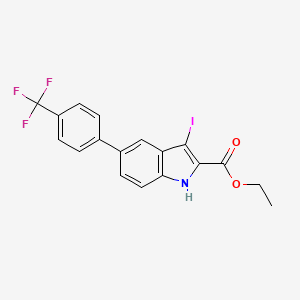

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester

Übersicht

Beschreibung

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and an ethyl ester functional group, making it a versatile molecule for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature.

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the carboxylic acid ester group.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Electrophilic Substitution: Halogenated or nitrated derivatives of the indole compound.

Nucleophilic Substitution: Azido, thiol, or amine derivatives of the indole compound.

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoro-3-phenyl-1H-indole-2-carboxylate: Similar structure but with a fluorine atom instead of iodine.

6-Trifluoromethylindole: Similar structure but with the trifluoromethyl group at a different position.

N-Arylsulfonyl-3-acetylindole: Similar indole core with different substituents.

Uniqueness

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is unique due to the combination of its iodine atom, trifluoromethyl group, and ethyl ester functional group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, which is known for various biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Research indicates that the indole-2-carboxylic acid derivatives exhibit their biological effects through several mechanisms:

- Antiviral Activity : The indole core interacts with viral integrases, inhibiting their activity. This has been demonstrated in studies where modifications at the C3 position significantly enhanced antiviral potency .

- Anticancer Properties : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups (EWGs), such as trifluoromethyl groups, has been linked to increased biological activity against cancer cells .

Antiviral Activity

A study evaluating the antiviral activity of indole derivatives found that compounds similar to this compound had IC50 values ranging from 0.13 to 6.85 μM against HIV integrase. The introduction of long-chain substituents at the C3 position improved activity significantly .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.13 | Antiviral |

| Compound B | 1.05 | Antiviral |

| Compound C | 6.85 | Antiviral |

Anticancer Activity

The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, with IC50 values indicating significant inhibition:

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| MCF-7 (Breast) | 1.93 | Etoposide: 0.42 |

| HCT-116 (Colon) | 0.78 | Doxorubicin: 0.79 |

| A375 (Melanoma) | 2.09 | Combretastatin-A4: 0.11 |

Case Studies

- Study on Indole Derivatives : A comprehensive study on various indole derivatives highlighted that modifications at specific positions could enhance their anticancer properties significantly. The introduction of halogenated groups was particularly effective in improving cytotoxicity against breast and colon cancer cell lines .

- Antiviral Screening : In another study focused on antiviral screening, compounds structurally related to our target exhibited promising results against HIV, emphasizing the importance of structural modifications for optimizing biological activity .

Eigenschaften

IUPAC Name |

ethyl 3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3INO2/c1-2-25-17(24)16-15(22)13-9-11(5-8-14(13)23-16)10-3-6-12(7-4-10)18(19,20)21/h3-9,23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFCVXMAPDVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.